3-Methyl-5-nitroaniline
Overview
Description
3-Methyl-5-nitroaniline is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photoaffinity Probes
- Synthesis Applications : 3-Methyl-5-nitroaniline is used in the synthesis of photoaffinity probes, as demonstrated in the study where N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea was synthesized for potential biological studies (Lamotte et al., 1994).
Conformational Polymorphism
- Crystal Systems : Research into 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a related compound, revealed insights into conformational polymorphism in hexamorphic crystal systems, showing different packing modes and molecular conformations (Yu et al., 2000).
DNA Conformation Studies
- DNA Complex Studies : 2-Methyl-4-nitroaniline ethylene dimethylammonium hydrobromide, closely related to this compound, has been used to study the structure of DNA complexes, offering insights into DNA conformation (Vyas et al., 1984).
Intermolecular Interactions
- Non-Covalent Interactions : The intermolecular non-covalent interactions of compounds like 2-methyl-5-nitroaniline have been extensively studied, offering insights into hydrogen bonding and charge redistribution, which are crucial in understanding molecular behaviors (Kruszyński & Sierański, 2010).
Structural Analysis
- Crystal Structure Analysis : Detailed studies on the crystal structures of 2-methyl-5-nitroaniline salts with various inorganic acids have been conducted. These studies provide a deeper understanding of hydrogen bonding patterns and their impact on crystal structure (Medviediev & Daszkiewicz, 2019).
Antimicrobial Applications
- Antimicrobial Activity : A study on the synthesis and antimicrobial activity of 2-methyl-5-nitroaniline derivatives revealed their potential as antimicrobial agents, underlining the compound's significance in medicinal chemistry (Lingappa et al., 2011).
Molecular Structure and Properties
- Molecular Structure Studies : Comparative studies of N-methyl-N-nitroaniline and its derivatives, including this compound, have been conducted to understand their molecular structures and electric properties, providing valuable insights for applications in material science (Prezhdo et al., 2001).
Safety and Hazards
3-Methyl-5-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
Mechanism of Action
Target of Action
3-Methyl-5-nitroaniline is a type of nitroaniline compound . . Nitroaniline compounds are generally known to interact with various biological molecules, but the specific targets can vary depending on the exact structure of the compound and the biological system in which it is present .
Mode of Action
Nitroaniline compounds typically undergo reactions involving nucleophilic aromatic substitution . The nitro group on the aromatic ring can be reduced to an amine group, which can then participate in various biochemical reactions .
Biochemical Pathways
The conversion of the nitro group to an amine group can potentially affect various biochemical pathways, as amines play crucial roles in many biological processes .
Pharmacokinetics
The properties of nitroaniline compounds can vary widely depending on their exact structure and the biological system in which they are present .
Result of Action
Nitroaniline compounds can potentially cause various effects depending on their exact structure and the biological system in which they are present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-methyl-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJEXQVMORGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393710 | |
Record name | 3-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-61-1 | |
Record name | 3-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.